Vorinostat

Histone Deacetylase Epigenetics Enzymology

Vorinostat (SAHA, Zolinza) is the definitive pan-HDAC inhibitor control for drug discovery. With IC50 <86 nM across Class I (HDAC1/2/3) and Class II (HDAC6), it is the gold-standard benchmark for profiling novel HDAC inhibitors. Unlike romidepsin or panobinostat, vorinostat penetrates the blood-brain barrier without P-gp/BCRP efflux liability, making it essential for CNS oncology programs. Its moderate potency (IC50 ~2 μM in CTCL cells) and transient pharmacodynamics (acetylation reversal within 12 h of washout) enable pulsatile combination priming studies. FDA-approved for CTCL, it bridges clinical relevance and preclinical rigor.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 149647-78-9
Cat. No. B1683920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorinostat
CAS149647-78-9
Synonyms18F Suberoylanilide Hydroxamic Acid
18F-SAHA
18F-suberoylanilide hydroxamic acid
M344
MK 0683
MK-0683
MK0683
N Hydroxy N' phenyloctanediamide
N-hydroxy-N'-phenyloctanediamide
N1 Hydroxy N8 phenyloctanediamide
N1-hydroxy-N8-phenyloctanediamide
NHNPODA
suberanilohydroxamic acid
suberoyl anilide hydroxamic acid
suberoylanilide hydroxamic acid
Vorinostat
zolinza
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)
InChIKeyWAEXFXRVDQXREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySlightly soluble in ethanol, isopropanol and acetone;  freely soluble in dimethylsulfide;  insoluble in methylene chloride
7.16e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vorinostat (CAS 149647-78-9) Scientific and Procurement Overview


Vorinostat (SAHA, Zolinza) is a hydroxamate-based small molecule that functions as a pan-inhibitor of histone deacetylases (HDACs) [1]. It inhibits the enzymatic activity of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class II HDAC6 at nanomolar concentrations, with reported IC50 values <86 nM across these targets [2]. Vorinostat is an FDA-approved oral agent for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have progressive, persistent, or recurrent disease on or following two systemic therapies [3].

Why Generic Substitution of Vorinostat is Not Trivial


Despite a shared mechanism of action, the class of histone deacetylase inhibitors (HDACis) exhibits substantial heterogeneity in target selectivity, potency, pharmacokinetics, and clinical utility [1]. Direct substitution of vorinostat with another FDA-approved HDACi, such as romidepsin, belinostat, or panobinostat, is complicated by differences in their chemical classes (hydroxamate vs. cyclic peptide vs. benzamide), which dictate distinct HDAC isoform inhibition profiles [2]. Furthermore, clinical approval indications are distinct: vorinostat is approved for CTCL, romidepsin for both CTCL and PTCL, and belinostat exclusively for PTCL, underscoring that these are not interchangeable therapeutics [3]. The quantitative evidence below clarifies the specific, measurable attributes of vorinostat relative to its closest analogs and alternatives.

Vorinostat Quantitative Comparative Evidence for Scientific Selection


HDAC Isoform Selectivity Profile: Vorinostat vs. Romidepsin, Belinostat, Panobinostat

Vorinostat demonstrates a distinct, broad-spectrum HDAC inhibition profile compared to the cyclic peptide romidepsin and other hydroxamates. Across a panel of 11 HDAC isoforms, vorinostat exhibits IC50 values ranging from 20 nM (HDAC4) to 173 nM (HDAC8), with notable potency against class I isoforms (HDAC1=60 nM, HDAC2=42 nM, HDAC3=36 nM) and HDAC6 (29 nM) [1]. In contrast, romidepsin is a highly selective class I inhibitor with picomolar activity (IC50=1 nM for HDAC1-3) but significantly weaker activity against HDAC6 (226 nM) and HDAC4 (647 nM) [1]. Belinostat shows a profile similar to vorinostat but with slightly improved potency on HDAC6 (IC50=10 nM) [1]. Panobinostat is the most potent pan-inhibitor in the panel, with sub- to low-nanomolar IC50s across nearly all isoforms [1].

Histone Deacetylase Epigenetics Enzymology Selectivity

Antiproliferative Potency in T-Cell Lymphoma: Vorinostat vs. Romidepsin, Panobinostat, Belinostat

In the HuT78 CTCL cell line, vorinostat's antiproliferative IC50 is 2.0 ± 0.5 µM, which is approximately 1000-fold higher (less potent) than romidepsin's IC50 of 2.3 ± 0.28 nM [1]. Panobinostat also demonstrates significantly greater potency in this cell line with an IC50 of 23 ± 19 nM [1]. Belinostat's potency (IC50=747 ± 274 nM) is intermediate between vorinostat and the more potent agents [1]. This data underscores that vorinostat, while effective, achieves its clinical effect through a different potency-efficacy relationship compared to its more potent class I-selective counterparts.

Cancer Biology Cytotoxicity T-Cell Lymphoma Drug Development

Blood-Brain Barrier Penetration and CNS Distribution: Vorinostat vs. Quisinostat

A direct comparison of CNS distribution in murine models reveals a key differentiator for vorinostat. The unbound CNS tissue-to-plasma partition coefficient (Kp,uu) for vorinostat was determined to be 0.06 ± 0.02, indicating measurable but modest brain penetration [1]. Critically, this penetration is not significantly limited by the two major BBB efflux transporters, P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [1]. In stark contrast, the CNS exposure of quisinostat, another potent hydroxamate HDACi, is severely restricted, with a Kp,uu of only 0.02 ± 0.001, and its CNS distribution is actively limited by P-gp-mediated efflux [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery Neuro-Oncology

Potency in Colorectal Cancer Models: Vorinostat vs. Panobinostat

In a head-to-head study in colorectal cancer (CRC) cell lines, vorinostat and panobinostat exhibited a marked difference in potency. The IC50 for vorinostat in a 72-hour MTS assay ranged from 1.2 to 2.8 µmol/L, whereas panobinostat was significantly more potent, with IC50 values between 5.1 and 17.5 nmol/L [1]. Furthermore, the duration of pharmacodynamic effect differs: vorinostat's induction of acetyl-H3, acetyl-H4, and p21 was transient and reversed within 12 hours of drug removal. In contrast, panobinostat-induced effects persisted for 48 hours after a brief 3-hour exposure [1].

Colorectal Cancer Solid Tumor Pharmacodynamics Drug Exposure

Analytical and Purity Benchmarking for Procurement Specifications

Vendor-provided analytical data establishes a high standard for product purity, a critical differentiator for in vitro and in vivo studies. Reputable vendors report HPLC purity of ≥99.73% for vorinostat, with the compound's structure confirmed by NMR spectroscopy . This level of purity exceeds the standard >98% often specified by other vendors and is comparable to the >99.9% purity achieved in optimized industrial synthesis routes [1]. The availability of detailed Certificates of Analysis (CoA) with these quantitative metrics is essential for ensuring reproducibility in sensitive biochemical assays where impurities could confound results.

Analytical Chemistry Quality Control Procurement Purity

Comparative Selectivity Against Parasitic vs. Human Cells

In a study repurposing clinical HDAC inhibitors against Plasmodium knowlesi malaria parasites, vorinostat exhibited a favorable selectivity profile. Vorinostat, along with belinostat and panobinostat, demonstrated 8- to 45-fold selectivity for the parasite over human neonatal foreskin fibroblast (NFF) or human embryonic kidney (HEK 293) cells [1]. In contrast, the class I-selective inhibitor romidepsin showed no such selectivity in this assay [1].

Parasitology Antiprotozoal Selectivity Index Drug Repurposing

Optimal Scientific and Industrial Application Scenarios for Vorinostat (CAS 149647-78-9)


Pan-HDAC Inhibition Reference Standard in Enzymology

Use vorinostat as the reference pan-inhibitor control when profiling new HDAC inhibitors against a broad panel of isoforms. Its established IC50 profile across Class I, II, and IV HDACs (ranging from 20-173 nM) provides a consistent benchmark for comparing the selectivity and potency of novel compounds [1]. This is particularly valuable when contrasting the broad activity of a pan-inhibitor against the narrow, picomolar potency of a class I-selective inhibitor like romidepsin [1].

CNS Tumor Model Validation of BBB-Penetrant HDAC Inhibition

Employ vorinostat as a positive control for achieving measurable, unbound drug exposure in the CNS when evaluating novel therapies for brain tumors. Its validated ability to penetrate the blood-brain barrier without being a substrate for major efflux transporters P-gp and BCRP makes it a superior benchmark compared to quisinostat or panobinostat, whose CNS delivery is restricted [1][2]. This ensures that any observed in vivo efficacy in CNS models is not confounded by poor brain exposure.

Combinatorial Chemotherapy Sensitization Studies in Solid Tumors

Utilize vorinostat as a priming agent in combination studies to assess its ability to sensitize cancer cells to standard-of-care chemotherapies. Its moderate potency (IC50 ~2 µM in CTCL cells) and transient pharmacodynamic effects (reversal of acetylation within 12 hours of washout) allow for precise, pulsatile scheduling in vitro to mimic clinical dosing and investigate optimal combination windows [1]. This is particularly relevant for solid tumor research where vorinostat monotherapy has shown limited efficacy [1].

Anti-Parasitic Lead Validation and Selectivity Screening

Include vorinostat as a benchmark in screening cascades for novel anti-parasitic agents. Its demonstrated 8- to 45-fold selectivity for inhibiting *P. knowlesi* malaria parasites over human cells provides a baseline therapeutic window [1]. This makes it a useful tool for validating the selectivity of new hits and understanding the potential for repurposing HDAC inhibitors in infectious disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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